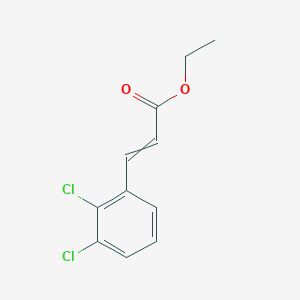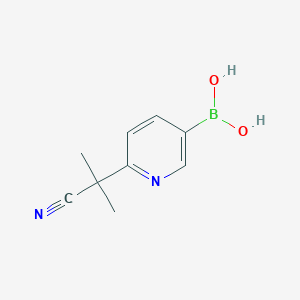![molecular formula C10H21NO5 B8494057 tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate](/img/structure/B8494057.png)
tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a dihydroxypropan-2-yloxy moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(1,3-dihydroxypropan-2-yloxy)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Applications De Recherche Scientifique
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that can alter their activity. The dihydroxypropan-2-yloxy moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but lacks the ethyl linkage.
N-Boc-ethylenediamine: Contains a Boc-protected amine group but differs in the overall structure.
tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate: Similar but with variations in the hydroxyl group positions.
Uniqueness
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H21NO5 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate |
InChI |
InChI=1S/C10H21NO5/c1-10(2,3)16-9(14)11-4-5-15-8(6-12)7-13/h8,12-13H,4-7H2,1-3H3,(H,11,14) |
Clé InChI |
IXJIRLMVATVYJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


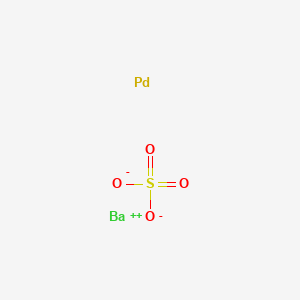
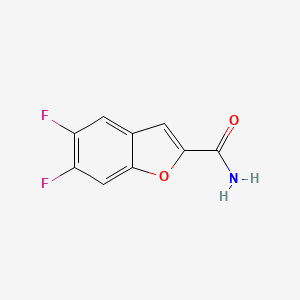
![Piperazine,1-(1h-indol-7-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8493984.png)
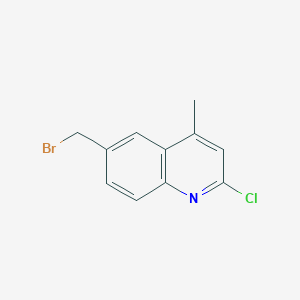
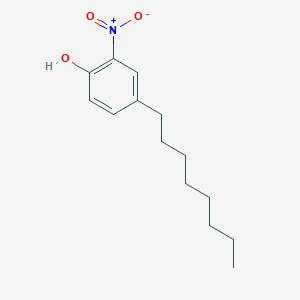
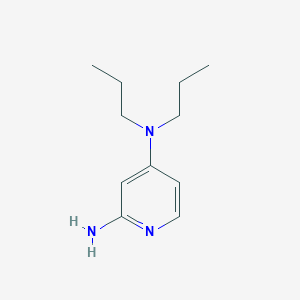
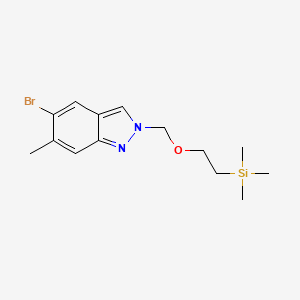
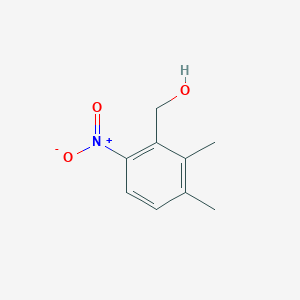
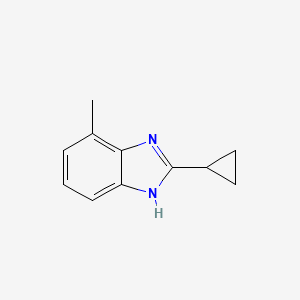
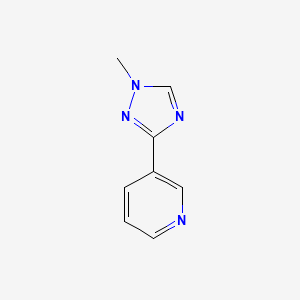
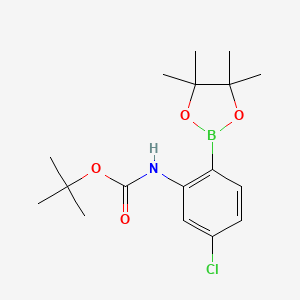
![2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid](/img/structure/B8494051.png)
